molecular formula C13H10F2 B1294899 Bis(4-fluorophenyl)methane CAS No. 457-68-1

Bis(4-fluorophenyl)methane

Cat. No.: B1294899
CAS No.: 457-68-1
M. Wt: 204.21 g/mol
InChI Key: DXQVFHQUHOFROC-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)methane (CAS 457-68-1) is an aromatic hydrocarbon with the molecular formula C₁₃H₁₀F₂ and a molecular weight of 204.22 g/mol . Its structure consists of a methylene bridge (–CH₂–) connecting two 4-fluorophenyl groups. Key properties include a boiling point of 532.00 ± 1.00 K at 98.90 kPa and a nonplanar geometry due to steric repulsion between the fluorine atoms and the aromatic core . This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and materials science intermediates .

Mechanism of Action

Mechanism: Bis(4-fluorophenyl)methane exerts its effects primarily through nucleophilic aromatic substitution reactions.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(4-fluorophenyl)methanol (CAS 365-24-2)

  • Molecular Formula : C₁₃H₁₀F₂O
  • Molecular Weight : 220.21 g/mol
  • Key Differences: The hydroxyl (–OH) group introduces hydrogen bonding, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the nonpolar Bis(4-fluorophenyl)methane. Increased reactivity in oxidation and esterification reactions due to the –OH group .
  • Applications : Used in drug development for its ability to form stable hydrogen-bonded intermediates .

Bis(4-fluorophenyl) Ketone (CAS 345-92-6)

  • Molecular Formula : C₁₃H₈F₂O
  • Molecular Weight : 218.20 g/mol
  • Key Differences :
    • Replaces the methylene bridge with a carbonyl (–C=O) group, increasing polarity and boiling point (estimated >550 K) due to dipole interactions.
    • Enhanced electron-withdrawing effects alter electrophilic substitution patterns on the aromatic rings .
  • Applications : Explored in materials science for electronic applications .

1,1'-(Bromomethylene)bis(4-fluorobenzene)

  • Molecular Formula : C₁₃H₉BrF₂
  • Molecular Weight : 283.12 g/mol
  • Key Differences :
    • Bromine substitution at the methylene position increases molecular weight and reactivity in nucleophilic substitutions (e.g., Suzuki couplings).
    • Higher toxicity due to the C–Br bond’s instability .
  • Applications : Intermediate in cross-coupling reactions for synthesizing fluorinated polymers .

Bis(4-acetylphenyl)methane (CAS 790-82-9)

  • Molecular Formula : C₁₇H₁₆O₂
  • Molecular Weight : 252.31 g/mol
  • Key Differences :
    • Acetyl (–COCH₃) groups introduce steric hindrance and electron-withdrawing effects, reducing ring reactivity toward electrophiles.
    • Crystal packing disrupted by asymmetric substituents, unlike the centrosymmetric dimers in fluorophenyl derivatives .
  • Applications: Studied for non-linear optical materials due to its asymmetric structure .

Physicochemical Properties Comparison

Compound Boiling Point (K) Polarity Hydrogen Bonding Molecular Weight (g/mol) Key Structural Feature
This compound 532.00 ± 1.00 Low None 204.22 Methylene bridge
Bis(4-fluorophenyl)methanol N/A Moderate Yes (–OH) 220.21 Hydroxyl group
Bis(4-fluorophenyl) ketone >550 (estimated) High None 218.20 Carbonyl group
1,1'-(Bromomethylene)bis(4-fluorobenzene) N/A Low None 283.12 Brominated methylene bridge

Biological Activity

Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a synthetic organic compound with the molecular formula C13H10F2C_{13}H_{10}F_2 and a molecular weight of 204.22 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and relevant case studies.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The compound is synthesized from 4-fluorobenzaldehyde and appropriate reagents under controlled conditions to ensure high yield and purity.

Biological Activity Overview

Research into the biological activity of this compound has revealed various interactions with biological systems. Below are the key areas of interest:

  • Anticancer Activity : Studies have explored the effects of this compound derivatives on human cancer cell lines. The MTS assay has been used to evaluate cell viability, showing varying degrees of inhibition across different cell lines.
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating potential antibacterial activity.
  • Genotoxicity : Assessments have indicated that certain derivatives may exhibit genotoxic effects, which could limit their therapeutic applications.

Anticancer Activity

In a study evaluating the anticancer potential of derivatives of this compound against human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa), it was found that some compounds exhibited significant cellular inhibition. For instance:

CompoundCell LineIC50 (µM)% Inhibition
4qRKO5070.23
4sPC-34565.00
ControlDoxycycline-100

These results suggest that modifications to the phenyl groups can enhance bioactivity against specific cancer types .

Antimicrobial Testing

The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives:

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus15.62
2Escherichia coli31.25
3Pseudomonas aeruginosa>1000

These findings indicate that while some derivatives show promising antibacterial activity, others may not be effective against certain strains .

Genotoxicity Assessment

The potential genotoxic effects were evaluated using comet assays on mammalian cell lines. Results showed that some derivatives caused DNA damage at concentrations above a certain threshold:

CompoundCell Line% DNA Damage
4kCHO-K16%
4qL. mexicanaSignificant

This genotoxicity raises concerns regarding the safety profile of these compounds for therapeutic use .

Q & A

Q. Basic: How can the synthesis of bis(4-fluorophenyl)methane be optimized for high yield and purity?

Methodological Answer:
this compound is commonly synthesized via Friedel-Crafts alkylation or cross-coupling reactions. A reported method involves reacting 4-fluorobenzene derivatives with dichloromethane or formaldehyde under acidic conditions. For optimized yields, a catalytic system using silver nitrate (AgNO₃, 0.4 mmol) and potassium persulfate (K₂S₂O₈, 0.2 mmol) in a 1:1 acetonitrile/water solvent mixture under nitrogen at 60°C for 24 hours is effective . Purification via silica gel column chromatography with hexane as the eluent yields a white solid (70% yield). Key parameters include inert atmosphere maintenance and controlled stoichiometry to minimize byproducts.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For this compound, expect:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.82–7.80 (m, 4H, aromatic), 7.61–7.58 (m, 2H), 7.51–7.47 (m, 4H).
  • ¹³C-NMR (100 MHz, CDCl₃): δ 137.7 (C-F coupling), 132.6, 130.2, 128.4 (aromatic carbons).
    Additional techniques include mass spectrometry (MS) for molecular ion confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment. Differential Scanning Calorimetry (DSC) can determine melting behavior (reported density: 1.145 g/mL at 25°C) .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While direct toxicity data for this compound is limited, analogous fluorinated aromatics require:

  • PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
  • Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
  • Storage: Keep in airtight containers away from oxidizers and heat sources.

Q. Advanced: How can researchers reconcile contradictory data on fluorinated diphenylmethane derivatives in literature?

Methodological Answer:
Contradictions often arise from varying synthetic conditions or impurities. For example:

  • Reaction Solvents: Polar solvents (e.g., acetonitrile) may favor different intermediates compared to non-polar media.
  • Catalyst Systems: Silver nitrate/persulfate vs. Lewis acids (e.g., AlCl₃) can alter product distribution .
  • Analytical Validation: Cross-validate NMR and MS data with computational simulations (e.g., DFT for expected chemical shifts).

Q. Advanced: What role do this compound derivatives play in pharmaceutical development?

Methodological Answer:
Derivatives like bis(4-fluorophenyl)chloromethane are precursors to antipsychotics (e.g., Flunarizine ) and calcium channel blockers (e.g., Lidoflazine ) . Key steps include:

  • Functionalization: Introduce piperazine or butyl chains via nucleophilic substitution.
  • Pharmacokinetic Optimization: Fluorine atoms enhance blood-brain barrier penetration and metabolic stability.

Q. Advanced: How does this compound degrade under environmental or experimental conditions?

Methodological Answer:
Degradation pathways include:

  • Photolysis: UV exposure cleaves C-F bonds, forming 4-fluorophenol and formaldehyde.
  • Hydrolysis: Acidic/alkaline conditions may yield 1,2-bis(4-fluorophenyl)ethane-1,2-dione, identified via GC-MS .
  • Thermal Stability: Decomposes above 250°C, releasing HF gas; monitor via thermogravimetric analysis (TGA).

Q. Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene).
  • Docking Studies: Model interactions with biological targets (e.g., dopamine receptors) for drug design .

Q. Advanced: What mechanistic insights explain the role of silver nitrate in this compound synthesis?

Methodological Answer:
Silver nitrate acts as a radical initiator in persulfate-mediated reactions:

Radical Generation: K₂S₂O₈ decomposes to sulfate radicals (SO₄⁻•), oxidizing Ag⁺ to Ag²⁺.

Substrate Activation: Ag²⁺ abstracts hydrogen from the methane precursor, forming a benzyl radical.

Coupling: Radical recombination yields the bis(4-fluorophenyl) product .

Q. Advanced: How is this compound utilized in environmental analysis?

Methodological Answer:
As a reference standard in:

  • GC-MS Calibration: Quantify fluorinated pollutants in water or soil.
  • Degradation Studies: Track byproducts like 4,4'-difluorobenzophenone using HPLC-UV .

Q. Advanced: What strategies isolate and identify byproducts from this compound reactions?

Methodological Answer:

  • Chromatography: Use preparative TLC or HPLC to separate byproducts (e.g., 1,2-bis(4-fluorophenyl)ethane-1,2-dione).
  • Spectroscopic Fingerprinting: Compare ¹⁹F-NMR shifts to reference libraries .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguous structures.

Properties

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQVFHQUHOFROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196600
Record name 1,1'-Methylenebis(4-fluorobenzene)
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Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457-68-1
Record name 1,1′-Methylenebis[4-fluorobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457-68-1
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Record name 1,1'-Methylenebis(4-fluorobenzene)
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Record name 457-68-1
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Record name 1,1'-Methylenebis(4-fluorobenzene)
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Record name 1,1'-methylenebis[4-fluorobenzene]
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Record name 1,1'-METHYLENEBIS(4-FLUOROBENZENE)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Bis(4-fluorophenyl)methane
Bis(4-fluorophenyl)methane
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Bis(4-fluorophenyl)methane
Bis(4-fluorophenyl)methane

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